4-iodo-6-methylpyridin-2(1H)-one
Description
Significance of the 2-Pyridinone Moiety as a Privileged Heterocyclic Scaffold
The 2-pyridinone nucleus is a six-membered nitrogen-containing heterocycle that has garnered significant attention in drug discovery and medicinal chemistry. nih.govnih.govresearchgate.net Its status as a privileged scaffold stems from its versatile physicochemical properties and its presence in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govnih.govresearchgate.netnih.gov These activities include antimicrobial, anticancer, antiviral, anti-inflammatory, and cardiotonic effects. nih.govresearchgate.netingentaconnect.combenthamdirect.com
The structural features of the 2-pyridinone ring are key to its utility. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. nih.govresearchgate.net Furthermore, it exists in a tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form generally predominating. nih.gov This characteristic, along with its ability to serve as a bioisostere for amides and phenols, provides medicinal chemists with a powerful tool for modulating properties like solubility, metabolic stability, and lipophilicity. nih.gov The significance of this scaffold is underscored by its incorporation into several FDA-approved drugs. nih.gov
Overview of Halogenated Pyridin-2(1H)-one Derivatives in Synthetic Chemistry
Halogen atoms, when introduced into the pyridin-2(1H)-one scaffold, offer a powerful handle for synthetic chemists to further functionalize the molecule. The presence of a halogen, such as iodine, bromine, or chlorine, provides a reactive site for various cross-coupling reactions, including the Suzuki and Sonogashira reactions. acs.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. acs.org
Halogenated pyridines and their derivatives are valuable synthetic intermediates. nih.gov For instance, the regioselective introduction of halogens allows for precise control over subsequent chemical transformations. nih.gov This chemo-selectivity is crucial for building libraries of diverse compounds for screening in drug discovery programs. The electronic properties of the halogen atom can also influence the reactivity of the entire molecule and its potential biological activity.
Research Context for 4-Iodo-6-methylpyridin-2(1H)-one
Within the broader class of halogenated pyridinones, this compound emerges as a specific and valuable building block. Its structure combines the foundational 2-pyridinone core with a methyl group at the 6-position and an iodine atom at the 4-position. The precursor, 4-hydroxy-6-methylpyridin-2(1H)-one, is readily synthesized from commercial dehydroacetic acid. nih.gov This accessibility makes its halogenated derivatives attractive for further investigation.
Research involving derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one has explored their potential phytotoxic activities, suggesting applications in agriculture. nih.gov The introduction of an iodine atom at the 4-position, creating this compound, significantly expands its synthetic potential. The carbon-iodine bond is particularly reactive, making it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, alkyl, and other functional groups at this position, leading to the generation of diverse molecular structures for further study in medicinal and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6INO |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
4-iodo-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6INO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9) |
InChI Key |
PTLYEMLMTWNNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1)I |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 4 Iodo 6 Methylpyridin 2 1h One and Its Analogs
Electronic and Steric Effects on Reaction Selectivity in Pyridinone Systems
The reactivity of pyridinone systems is intricately governed by the electronic and steric nature of their substituents. In 4-iodo-6-methylpyridin-2(1H)-one, the interplay between the electron-withdrawing iodo group and the electron-donating methyl group, along with the inherent electronic characteristics of the pyridinone core, dictates reaction selectivity.
The pyridin-2(1H)-one ring is an electron-rich heteroaromatic system, which influences its participation in various chemical transformations. The substituents on the ring, however, can significantly modulate this reactivity. For instance, the presence of an iodo group at the 4-position makes this site susceptible to cross-coupling reactions. The iodine atom acts as a good leaving group, facilitating reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
The following table summarizes the expected influence of the substituents on the reactivity of this compound:
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Iodo | 4 | Electron-withdrawing | Moderate | Activates the C4 position for cross-coupling reactions. |
| Methyl | 6 | Electron-donating | Significant | Can direct incoming electrophiles or coupling partners away from the C5 and N1 positions. |
| Carbonyl | 2 | Electron-withdrawing | Moderate | Influences the overall aromaticity and tautomeric equilibrium of the ring. |
Elucidation of Reaction Mechanisms in Pyridinone Functionalization (e.g., C-H Activation)
The functionalization of pyridinones can proceed through various mechanistic pathways, with C-H activation being a prominent strategy for introducing new functional groups. The elucidation of these mechanisms is crucial for optimizing reaction conditions and expanding the scope of these transformations.
For this compound, C-H activation reactions would likely target the C3 and C5 positions, as the C4 and C6 positions are already substituted. The directing group ability of the carbonyl oxygen at the 2-position and the nitrogen atom can play a significant role in guiding the transition metal catalyst to the adjacent C-H bonds.
A plausible mechanism for a palladium-catalyzed C-H activation at the C3 position would involve the following steps:
Coordination: The palladium catalyst coordinates to the pyridinone, potentially through the carbonyl oxygen or the nitrogen atom.
C-H Activation: An intramolecular C-H activation step occurs, leading to the formation of a palladacycle intermediate. The directing group ability of the pyridinone core is crucial here.
Reductive Elimination or Further Reaction: The palladacycle can then undergo reductive elimination with a coupling partner to form the desired product and regenerate the active catalyst.
The presence of the iodo group at the 4-position also opens up the possibility of competitive reactions, such as oxidative addition into the C-I bond, which is a common pathway in cross-coupling reactions. The choice of catalyst, ligands, and reaction conditions can be tuned to favor one pathway over the other.
Tautomerism in Pyridin-2(1H)-ones and its Impact on Reaction Pathways
Pyridin-2(1H)-ones exist in a tautomeric equilibrium with their 2-hydroxypyridine (B17775) form. This tautomerism can have a profound impact on the reactivity and reaction pathways of these compounds. The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the ring.
Figure 1. Tautomeric equilibrium between the pyridin-2(1H)-one (lactam) and 2-hydroxypyridine (lactim) forms.
For this compound, the pyridin-2(1H)-one (lactam) form is generally favored in most solvents. However, the 2-hydroxypyridine (lactim) tautomer can participate in reactions where the hydroxyl group acts as a nucleophile or a directing group. The reactivity of each tautomer is distinct:
Pyridin-2(1H)-one (Lactam form): The amide-like character of the lactam form makes the ring susceptible to N-alkylation and reactions at the carbon positions. The carbonyl group can act as a directing group in metal-catalyzed reactions.
2-Hydroxypyridine (Lactim form): The phenolic character of the lactim form allows for O-alkylation, O-acylation, and other reactions typical of phenols. The hydroxyl group can also act as a directing group in electrophilic aromatic substitution reactions.
The tautomeric equilibrium can be strategically manipulated to achieve desired reaction outcomes. For instance, in the presence of a base, the equilibrium can be shifted towards the 2-hydroxypyridine tautomer, favoring O-functionalization. Conversely, under neutral or acidic conditions, the lactam form may be more prevalent, leading to reactions at the nitrogen or carbon atoms.
Comparative Reactivity Studies with Related Halogenated Pyridinones (e.g., Iodopyrimidines, Iodopyrazoles)
To better understand the reactivity of this compound, it is instructive to compare it with other halogenated heterocycles such as iodopyrimidines and iodopyrazoles. These comparisons highlight the influence of the ring system on the reactivity of the carbon-iodine bond.
| Heterocycle | Ring System | Number of Nitrogen Atoms | C-I Bond Reactivity in Cross-Coupling | Key Factors Influencing Reactivity |
| This compound | Pyridinone | 1 | High | Electron-rich nature of the pyridinone ring, tautomerism. |
| Iodopyrimidine | Pyrimidine | 2 | Generally high, but position-dependent | The two nitrogen atoms are electron-withdrawing, making the ring more electron-deficient than pyridine (B92270). |
| Iodopyrazole | Pyrazole (B372694) | 2 | Variable, dependent on the position of iodine and other substituents | The relative positions of the two nitrogen atoms and the tautomerism between different pyrazole forms play a crucial role. |
In general, the C-I bond in iodopyridinones is highly reactive in cross-coupling reactions due to the electron-rich nature of the pyridinone ring, which facilitates oxidative addition to the palladium catalyst. In contrast, iodopyrimidines are more electron-deficient due to the presence of two nitrogen atoms. This can affect the rate and efficiency of cross-coupling reactions, and often requires more tailored catalytic systems.
Iodopyrazoles present a more complex case, as their reactivity is highly dependent on the position of the iodo substituent and the tautomeric form of the pyrazole ring. The relative positions of the two nitrogen atoms can significantly influence the electronic environment of the C-I bond.
These comparative studies are essential for developing a predictive understanding of the reactivity of halogenated heterocycles and for selecting the most appropriate substrates and reaction conditions for a given synthetic transformation. The unique combination of an electron-rich ring system and the presence of a reactive C-I bond makes this compound and its analogs particularly valuable building blocks in organic synthesis.
4 Iodo 6 Methylpyridin 2 1h One As a Versatile Synthetic Intermediate
Integration into Complex Heterocyclic Frameworks
The functionalized pyridinone core of 4-iodo-6-methylpyridin-2(1H)-one is an ideal starting point for the synthesis of more complex, fused heterocyclic systems. A prominent example is the construction of naphthyridinones, which are bicyclic structures containing two pyridine (B92270) rings. nih.govresearchgate.net The synthesis of the 1,6-naphthyridin-2(1H)-one scaffold, for instance, can be achieved from a preformed pyridone ring. mdpi.com In such synthetic routes, the iodo-group at the C4 position is critical for forming the second ring.
Through palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the iodo-group can be coupled with a partner containing the necessary atoms to complete the second heterocyclic ring. This strategic cyclization, building upon the existing pyridone structure, provides a direct pathway to these more complex frameworks. mdpi.com Naphthyridines and their derivatives are of significant interest due to their presence in a vast number of biologically active compounds and their applications in medicinal chemistry. nih.govurl.edu The ability to use this compound as a foundational piece for these structures underscores its importance in synthetic strategies targeting polycyclic heteroaromatics.
Precursor for Advanced Organic Structures
The pyridin-2(1H)-one moiety is a key feature in numerous molecules with significant biological activity, including antiviral agents. nih.govresearchgate.net Derivatives of this core structure have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govnih.gov In this context, this compound is not just a simple starting material but a key precursor for advanced organic structures with potential therapeutic applications.
The synthetic utility of the compound lies in the C-I bond, which allows for extensive modification of the C4 position. This position is often critical for tuning the biological activity and pharmacokinetic properties of the final molecule. Using palladium-catalyzed cross-coupling reactions, a vast array of substituents can be introduced at this site. For example, Sonogashira coupling can introduce alkyne-containing groups, while Suzuki coupling can append various aryl or heteroaryl moieties. nih.govsoton.ac.uk This modular approach enables chemists to systematically alter the structure to optimize its interaction with biological targets, transforming a simple pyridinone precursor into a highly tailored and advanced organic molecule.
Contribution to the Synthesis of Diverse Chemical Libraries
In the field of drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is essential for screening and identifying new leads. This compound is an excellent substrate for this purpose due to its compatibility with robust and high-throughput chemical reactions. The reliability of palladium-catalyzed cross-coupling reactions makes it possible to perform parallel syntheses, where the common pyridinone core is reacted with a large set of diverse coupling partners. wikipedia.org
By employing different classes of coupling reactions, the structural diversity of the resulting library can be maximized from a single starting material:
Suzuki-Miyaura Coupling: Reaction with a library of boronic acids or esters introduces a wide range of aryl and heteroaryl substituents.
Sonogashira Coupling: Using a variety of terminal alkynes allows for the incorporation of linear, rigid structures, which can be valuable for probing specific binding pockets in proteins. soton.ac.uk
Buchwald-Hartwig Amination: Coupling with a diverse set of primary or secondary amines introduces various amino-substituents, significantly altering the polarity and hydrogen-bonding capabilities of the final products. wikipedia.orglibretexts.org
This strategy allows for the rapid and efficient generation of hundreds or thousands of distinct compounds, each based on the 6-methylpyridin-2(1H)-one scaffold but differing at the C4 position. Such libraries are invaluable for structure-activity relationship (SAR) studies, which are fundamental to modern medicinal chemistry. acs.org
Interactive Data Table: Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Resulting Structure |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C-C (sp²-sp²) | Pd(0) catalyst, Base | 4-Aryl/Vinyl-6-methylpyridin-2(1H)-one |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | Pd(0) catalyst, Cu(I) cocatalyst, Base | 4-Alkynyl-6-methylpyridin-2(1H)-one |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Pd(0) catalyst, Base, Phosphine Ligand | 4-Amino-6-methylpyridin-2(1H)-one |
Future Research Avenues and Emerging Trends in Pyridin 2 1h One Chemistry
Development of Novel and Sustainable Synthetic Routes for Iodopyridinones
The development of environmentally benign and efficient synthetic methods for iodopyridinones is a key area of future research. Traditional methods for the synthesis of halogenated pyridines often require harsh conditions and generate significant waste. nih.gov The focus is now shifting towards greener alternatives that minimize environmental impact while maximizing efficiency.
One promising trend is the adoption of multicomponent reaction (MCR) strategies coupled with sustainable catalytic systems. For instance, the use of magnetically recoverable palladium catalysts in eco-friendly solvent systems like polyethylene (B3416737) glycol (PEG) and water has shown great promise for the synthesis of related heterocyclic compounds. frontiersin.org This approach offers high atom economy, eliminates the need for toxic solvents, and allows for easy catalyst recovery and reuse, aligning with the principles of green chemistry. frontiersin.org Future research will likely focus on adapting these magnetic nanocatalyst systems for the direct and regioselective iodination of pyridinone precursors.
Another avenue of exploration is the use of pyridine (B92270) N-oxides as precursors for the 4-selective halogenation of the pyridine ring. nih.govresearchgate.net This strategy can provide a milder alternative to traditional electrophilic aromatic substitution, which often requires harsh acidic conditions. nih.gov The development of novel iodinating agents that are more selective and less toxic is also a critical research direction.
The table below outlines potential sustainable synthetic strategies for iodopyridinones.
| Synthetic Strategy | Catalyst/Reagent | Solvent System | Key Advantages |
| Multicomponent Reaction | Magnetically Recoverable Palladium Catalyst | PEG/Water | High atom economy, catalyst recyclability, use of green solvents. frontiersin.org |
| N-Oxide Mediated Halogenation | Novel Iodinating Agents | Benign Solvents | High regioselectivity for the 4-position, milder reaction conditions. nih.govresearchgate.net |
| Direct C-H Iodination | Photoredox Catalysis | Organic Solvents | Avoids pre-functionalization of the substrate. |
Exploration of Undiscovered Reactivity Modes for Halogenated Pyridinones
Halogenated pyridinones, such as 4-iodo-6-methylpyridin-2(1H)-one, possess a rich and underexplored reactivity profile. The carbon-iodine bond serves as a versatile handle for a variety of chemical transformations, and future research is poised to uncover novel reaction pathways.
A significant emerging area is the photochemical functionalization of pyridines. acs.org The generation of pyridinyl radicals through single-electron transfer processes opens up new avenues for C-C bond formation. acs.org This approach allows for the introduction of various functional groups at positions that are not easily accessible through traditional methods. Future work will likely focus on expanding the scope of radical coupling partners and developing enantioselective photochemical methods for the derivatization of iodopyridinones.
The dearomatization of pyridines is another reactivity mode that is gaining traction. mdpi.comnih.gov Catalytic stereoselective dearomatization reactions provide access to structurally complex and biologically relevant dihydropyridines and piperidines. mdpi.comnih.gov Applying these methods to halogenated pyridinones could lead to the synthesis of novel scaffolds with potential applications in medicinal chemistry.
Furthermore, the formation of halogen-bonded complexes is an intriguing aspect of the reactivity of iodopyridinones. rsc.org These non-covalent interactions can be harnessed to control the stereochemical outcome of reactions and to assemble complex supramolecular architectures. The exploration of halogen bonding in catalysis and materials science is a burgeoning field with significant potential.
Advances in Catalytic Methodologies for Pyridinone Derivatization
The derivatization of the pyridinone core is crucial for fine-tuning its chemical and biological properties. Advances in catalysis are providing chemists with powerful new tools for achieving this with high levels of efficiency and selectivity.
A major trend is the development of magnetically recoverable nanocatalysts. nih.gov These catalysts, which can be easily separated from the reaction mixture using an external magnet, offer significant advantages in terms of cost, sustainability, and ease of use. nih.gov Their application in the synthesis and derivatization of pyridinones is expected to grow significantly.
Asymmetric catalysis is another key area of development. The synthesis of enantiomerically pure pyridinone derivatives is of paramount importance, particularly for pharmaceutical applications. Recent progress in the catalytic stereoselective dearomatization of pyridines highlights the potential for creating chiral centers with high levels of control. mdpi.comnih.gov Future research will focus on the development of new chiral ligands and catalytic systems for the enantioselective functionalization of the pyridinone ring.
Photocatalysis and organocatalysis are also emerging as powerful strategies for pyridinone derivatization. acs.org These approaches often utilize mild reaction conditions and avoid the use of toxic heavy metals. The development of novel photo- and organocatalysts that can mediate a wider range of transformations on the pyridinone scaffold is an active area of research.
The following table summarizes emerging catalytic methodologies for pyridinone derivatization.
| Catalytic Methodology | Catalyst Type | Key Features |
| Magnetic Nanocatalysis | Magnetically Recoverable Nanoparticles | Easy separation and recycling, high surface area. nih.gov |
| Asymmetric Catalysis | Chiral Metal Complexes or Organocatalysts | Enantioselective synthesis of chiral pyridinone derivatives. mdpi.comnih.gov |
| Photocatalysis | Organic Dyes or Semiconductor Nanoparticles | Mild reaction conditions, generation of radical intermediates. acs.org |
| Organocatalysis | Small Organic Molecules | Metal-free catalysis, often high stereoselectivity. |
Advanced Spectroscopic and Structural Elucidation Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. Advanced spectroscopic and structural elucidation techniques are playing an increasingly important role in unraveling the intricate details of chemical transformations involving pyridinones.
Computational studies, particularly density functional theory (DFT), have become an indispensable tool for probing reaction pathways. nih.gov These methods can provide valuable insights into transition state geometries, activation energies, and the role of catalysts, helping to explain observed reactivity and selectivity. nih.gov
X-ray crystallography remains the gold standard for determining the three-dimensional structure of molecules. nih.govnih.govresearchgate.net The crystal structures of pyridinone derivatives and their complexes with catalysts or other molecules can provide crucial information about bonding, stereochemistry, and intermolecular interactions. nih.govnih.govresearchgate.net
Advanced spectroscopic techniques are also being employed to study reaction intermediates and dynamics. For example, time-resolved spectroscopy can be used to monitor the formation and decay of transient species in photochemical reactions, providing a detailed picture of the reaction mechanism. acs.org Techniques such as cyclic voltammetry can be used to determine the redox properties of reactants and catalysts, which is crucial for understanding electron transfer processes. researchgate.net
The integration of these advanced techniques will be critical for elucidating the mechanisms of the novel reactivity modes and catalytic cycles being developed for halogenated pyridinones, ultimately paving the way for the next generation of synthetic methodologies in this important area of chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
